molecular formula C5H8O B13452247 Spiro[2.2]pentan-1-ol

Spiro[2.2]pentan-1-ol

Cat. No.: B13452247
M. Wt: 84.12 g/mol
InChI Key: HBFGZNAONBKOIN-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-ol (CAS 68423-22-3) is a specialized spirocyclic alcohol of significant interest in advanced organic synthesis and pharmaceutical research. The compound features a unique spiro[2.2]pentane scaffold, which is the simplest spiro-connected cycloalkane system, often referred to as a triangulane . This rigid, three-dimensional bicyclic structure, characterized by its shorter bonds to the central spiro carbon atom, is highly valuable for modulating the properties of larger molecules . Its high ring strain influences its chemical reactivity and physical characteristics, making it a compelling subject for methodological development and material science studies . As a versatile synthetic intermediate, this compound serves as a key building block for the preparation of more complex spirocyclic structures. The hydroxyl group provides a handle for further functionalization, allowing researchers to create analogs for drug discovery programs where the incorporation of spirocenters can improve physicochemical properties and metabolic stability. The parent hydrocarbon, spiropentane, is known to undergo interesting transformations such as stereomutation and ring expansion to methylenecyclobutane upon heating, indicating the potential reactivity that can be explored in its functionalized derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[2.2]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFGZNAONBKOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Epoxidation of Unsaturated Cyclopropane and Subsequent Ring Opening

Step Reagents and Conditions Description Yield/Notes
1 Unsaturated cyclopropane derivative + peracetic acid Formation of oxaspiro[2.2]pentane intermediate via epoxidation Moderate to high yield; diastereoselectivity depends on substrate
2 Acidic or basic treatment (e.g., methanol with acid) Ring-opening or rearrangement of epoxide to yield this compound Ring strain release drives reaction
  • This method was pioneered in the synthesis of oxaspiro[2.2]pentanes and adapted for spiro alcohols.
  • The reaction benefits from the strain release upon epoxide opening, facilitating formation of the spiro alcohol.

Method B: Simmons-Smith Cyclopropanation of Hydroxy-Functionalized Allenes

Step Reagents and Conditions Description Yield/Notes
1 Allenamide or hydroxy-substituted allene + diiodomethane + zinc-copper couple Cyclopropanation to form amido-spiro[2.2]pentane or hydroxy-spiro[2.2]pentane derivatives Efficient and general; diastereoselectivity varies with substitution pattern
2 Purification and isolation Chromatographic separation of diastereomers Moderate to good yields
  • This approach provides a straightforward route to this compound analogs.
  • Diastereoselectivity can be improved by substrate design, such as α-substitution on allenes.

Method C: Addition of Cyclopropyl Sulfur or Phosphorus Ylides to Carbonyl Compounds

Step Reagents and Conditions Description Yield/Notes
1 Ketone or aldehyde + lithiated bromocyclopropane or cyclopropyl ylide Nucleophilic addition to carbonyl followed by ring closure to form this compound Requires directing groups for selectivity
2 Work-up and purification Isolation of spiro alcohols Moderate yields; diastereoselectivity depends on substituents
  • The use of ylides enables the formation of the spirocyclic alcohol directly from carbonyl precursors.
  • This method is versatile but may require careful control of reaction conditions to avoid side products.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Range
Epoxidation and ring opening (Method A) Utilizes readily available reagents; strain release drives reaction Moderate diastereoselectivity; requires unsaturated cyclopropane precursors Moderate to high (50-80%)
Simmons-Smith cyclopropanation (Method B) Direct formation of spiro ring; applicable to various substrates Diastereoselectivity can be low; requires zinc reagents Moderate (40-70%)
Ylide addition to carbonyls (Method C) Direct access from carbonyl compounds; versatile Requires directing groups; sensitive to sterics Moderate (40-65%)

Mechanistic Insights and Research Discoveries

  • The key driving force in many of these syntheses is the relief of ring strain inherent in the three-membered rings of cyclopropane and epoxide intermediates.
  • Diastereoselectivity in cyclopropanation reactions can be influenced by substrate conformation and the nature of substituents, as shown in studies with α-substituted allenamides.
  • The use of directing groups such as ethers or amides enhances selectivity in ylide addition reactions by stabilizing transition states.
  • Advanced synthetic applications include the use of spiro[2.2]pentane intermediates in the total synthesis of complex natural products, demonstrating the utility of these methods beyond simple model compounds.

Summary Table of Key Literature Sources on Preparation Methods

Source Number Key Contribution Method(s) Covered Notes
Comprehensive review of oxaspiro[2.2]pentane synthesis Epoxidation, ylide addition, rearrangements Detailed mechanistic and synthetic insights
Simmons-Smith cyclopropanation of allenamides Cyclopropanation Focus on amido-spiro[2.2]pentanes; diastereoselectivity studies
Synthesis employing Me3Al/CH2I2 reagent Cyclopropanation and spiro ring expansion Mechanistic proposals for spiro ring formation
Historical synthesis of spiropentane derivatives Early cyclopropanation and zinc reductions Background on precursor synthesis and purification

Chemical Reactions Analysis

Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Spiro[2.2]pentanone.

    Reduction: Spiro[2.2]pentane.

    Substitution: Halogenated spiro[2.2]pentanes.

Mechanism of Action

The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .

Comparison with Similar Compounds

Structural and Physical Properties

(a) Spiro[2.2]pentan-1-ol vs. Pentan-1-ol (Linear Alcohol)
  • Molecular Structure: this compound features a bicyclic spiro structure, while pentan-1-ol (C₅H₁₁OH) is a straight-chain primary alcohol .
  • Boiling Point :

    • Pentan-1-ol has a boiling point of 137.5°C due to hydrogen bonding and van der Waals forces .
    • This compound’s compact structure may lower boiling points compared to linear alcohols of similar molecular weight (e.g., pentan-1-ol) due to reduced surface area for intermolecular interactions.
  • Solubility :

    • Pentan-1-ol exhibits moderate water solubility (2.2 g/100 mL at 25°C ) .
    • This compound’s hydrophobic bicyclic structure likely decreases water solubility, favoring organic solvents.
(b) this compound vs. Other Spiro Alcohols
  • Spiro[3.4]octan-5-ol :
    • Larger spiro systems (e.g., Spiro[3.4]octan-5-ol) exhibit increased steric hindrance and thermal stability compared to this compound .
    • Applications in asymmetric synthesis may differ due to varying ring strain and stereochemical outcomes.
(c) Derivatives of this compound
  • 1-{Spiro[2.2]pentan-1-yl}ethan-1-ol (C₇H₁₂O):
    • Molecular weight: 112.17 g/mol .
    • Derivatives like this retain the spiro core but introduce functional groups (e.g., hydroxyl-ethyl chains), enhancing versatility in pharmaceutical or materials chemistry.

Biological Activity

Spiro[2.2]pentan-1-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cyclopentane rings sharing a single carbon atom. The presence of a hydroxyl group (-OH) attached to one of the spiro carbon atoms classifies it as an alcohol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although comprehensive research is still limited.

Structural Characteristics

The molecular formula of this compound is C5H10OC_5H_{10}O, with a molecular weight of approximately 86.13 g/mol. Its unique geometric and electronic properties arise from the constraints of its spiro configuration, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains. The unique three-dimensional shape and steric properties associated with spiro compounds often result in interesting biological activities.

Potential Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.

The mechanism of action for this compound likely involves specific binding interactions with enzymes or receptors due to its spirocyclic structure and hydroxyl group, facilitating hydrogen bonding and other molecular interactions that influence biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-{Spiro[2.2]pentan-1-yl}ethan-1-olSpirocyclic structure with ethan-1-olInvestigated for biological activity
2-{Spiro[2.2]pentan-1-yl}methanolSpirocyclic structure with methanolPotential antimicrobial properties
2-{Spiro[2.2]pentan-1-yl}propan-1-olSpirocyclic structure with propanolExplored for therapeutic effects

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are sparse, related research on spiro compounds provides insights into their biological activities:

  • Study on Spiro-Flavonoids : A review highlighted that spiro-flavonoids exhibit significant anti-inflammatory and anticancer activities both in vitro and in vivo, indicating that structural features similar to those found in this compound may confer similar benefits .
  • Antimicrobial Testing : Research involving various spiro compounds demonstrated promising results against bacterial strains, suggesting that modifications of this compound could lead to effective antimicrobial agents .
  • Cancer Cell Line Studies : Investigations into other spiro compounds have shown potent antiproliferative effects against human cancer cell lines, hinting at the potential efficacy of this compound derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro[2.2]pentan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound is typically synthesized via intramolecular cyclization or reduction of spirocyclic ketones. For example, sodium borohydride (NaBH₄) in methanol under inert atmosphere effectively reduces spiro[2.2]pentan-1-one to the corresponding alcohol. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., excess reducing agent for complete conversion). Purity is enhanced through recrystallization or column chromatography .

Q. How can the unique spirocyclic structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, resolving bond angles and ring strain. Complementary techniques include:

  • ¹H/¹³C NMR : Distinct signals for hydroxyl protons (δ ~1.5–2.5 ppm) and quaternary carbons in the spiro junction.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-O bending (~1050 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₅H₈O) .

Q. What physical properties distinguish this compound from linear alcohols?

  • Methodological Answer : The spiro structure imposes steric strain, lowering boiling point (e.g., ~120–130°C vs. ~137°C for pentan-1-ol) and increasing solubility in nonpolar solvents. Comparative studies using differential scanning calorimetry (DSC) and vapor pressure measurements quantify these differences .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer : The strained rings enhance electrophilicity at the hydroxyl-bearing carbon. For example, oxidation with Jones reagent (CrO₃/H₂SO₄) yields spiro[2.2]pentan-1-one. Kinetic studies (e.g., UV-Vis monitoring) reveal faster reaction rates compared to linear alcohols. Density functional theory (DFT) calculations model transition states to explain regioselectivity .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or varying reaction conditions. Systematic approaches include:

  • Control Experiments : Replicate studies under identical conditions (temperature, solvent, catalyst).
  • Advanced Spectroscopy : 2D NMR (COSY, NOESY) to confirm intermediate structures.
  • Computational Validation : Compare experimental results with simulated reaction pathways (e.g., using Gaussian software) .

Q. What experimental design principles ensure robust data collection in studying this compound’s applications?

  • Methodological Answer : Apply the PICOT framework :

  • Population : Target molecule (spiro compound).
  • Intervention : Reaction conditions (e.g., catalysts, solvents).
  • Comparison : Linear alcohol analogs as controls.
  • Outcome : Quantitative metrics (yield, enantiomeric excess).
  • Time : Reaction kinetics tracked via in-situ FTIR .

Q. What challenges arise in functionalizing this compound without destabilizing the spiro core?

  • Methodological Answer : Ring-opening side reactions are mitigated using:

  • Low-Temperature Techniques : Slow addition of electrophiles at –78°C.
  • Protecting Groups : TBDMS ethers to shield hydroxyl groups during functionalization.
  • Computational Guidance : Pre-screening substituent effects via molecular dynamics simulations .

Applications in Drug Design

Q. How does this compound serve as a bioisostere in medicinal chemistry?

  • Methodological Answer : Its rigid spiro core mimics aromatic rings or saturated carbocycles, improving pharmacokinetic properties. For example, replacing a benzene ring in a lead compound with spiro[2.2]pentane reduces metabolic degradation while maintaining target binding (verified via molecular docking and in vitro assays) .

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